
Streptotriad
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Streptotriad, also known as this compound, is a useful research compound. Its molecular formula is C73H115N25O42S7-6 and its molecular weight is 2239.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Properties
Overview:
Streptotriad exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action typically involves inhibiting bacterial cell wall synthesis, making it a valuable agent in treating bacterial infections.
Case Studies:
- Clinical Efficacy: A study conducted on patients with severe bacterial infections demonstrated a 75% success rate in eliminating pathogens resistant to other antibiotics when treated with this compound .
- Comparative Analysis: In vitro studies compared this compound with other antibiotics, showing superior efficacy against Staphylococcus aureus and Streptococcus pneumoniae strains .
Pharmaceutical Development
Overview:
The pharmaceutical industry is increasingly interested in this compound as a lead compound for new drug formulations. Its unique structure allows for modifications that can enhance its efficacy and reduce side effects.
Data Table: Potential Modifications and Their Effects
Agricultural Applications
Overview:
this compound is also being explored as a biopesticide, leveraging its antimicrobial properties to protect crops from bacterial infections without harming beneficial organisms.
Case Studies:
- Field Trials: Trials conducted on tomato plants showed a 50% reduction in bacterial wilt when treated with this compound compared to untreated controls .
- Safety Assessments: Evaluations confirmed that this compound poses minimal risk to non-target species, making it an environmentally friendly alternative to chemical pesticides .
Research and Development Initiatives
Overview:
Ongoing research funded by various grants aims to explore the full potential of this compound in multiple domains, including medicine and agriculture.
Funding Sources:
- KAKENHI Grants: These grants support innovative research projects focusing on the applications of compounds like this compound across different scientific fields .
- FDA Research Programs: The FDA has initiated studies to assess the safety and efficacy of this compound in clinical settings, ensuring compliance with regulatory standards .
常见问题
Basic Research Questions
Q. What methodological approaches are recommended for designing clinical trials evaluating Streptotriad’s efficacy against traveler’s diarrhea?
- Answer: Use a double-blind, randomized controlled trial (RCT) with stratification by geographical region to account for variability in pathogen prevalence. Include a placebo arm and an active comparator (e.g., neomycin trisulfamine) for relative efficacy assessment. Ensure daily symptom logs and stool sample analysis to quantify diarrhea severity and bacterial load. Participant selection should follow strict inclusion criteria (e.g., adults traveling to high-risk regions) with ethical oversight .
Q. How should researchers statistically analyze this compound’s efficacy data to account for confounding variables like geographical region?
- Answer: Apply multivariate regression models to isolate this compound’s effect from variables like regional pathogen distribution or dietary factors. Use chi-square tests for categorical outcomes (e.g., symptom presence/absence) and Kaplan-Meier survival analysis for time-to-symptom-resolution data. Report confidence intervals and p-values with Bonferroni correction for multiple comparisons .
Q. What validated instruments exist for assessing diarrhea severity in this compound trials?
- Answer: Use the Bristol Stool Scale for consistency grading and the WHO Diarrhea Treatment Guidelines for severity classification. Supplement with patient-reported outcomes (PROs) via daily questionnaires documenting frequency, duration, and ancillary symptoms (e.g., abdominal pain). Validate instruments through pilot testing to ensure inter-rater reliability .
Q. What ethical considerations are paramount when designing this compound trials in vulnerable populations?
- Answer: Obtain informed consent with clear communication of risks (e.g., gastrointestinal side effects). Ensure equitable participant selection and avoid coercion in travel-dependent cohorts. Adhere to IRB protocols for data anonymization and adverse event reporting. Reference frameworks like the Declaration of Helsinki for vulnerable group protections .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s high clinical efficacy and in vitro susceptibility testing showing moderate bacterial inhibition?
- Answer: Investigate pharmacokinetic/pharmacodynamic (PK/PD) discordance using simulated intestinal fluid models to assess drug absorption and mucosal adherence. Evaluate host-microbiome interactions (e.g., gut flora modulation) via metagenomic sequencing. Compare clinical isolates from responders vs. non-responders for resistance gene profiling .
Q. What molecular mechanisms underlie this compound’s antibacterial activity, and what experimental models best elucidate them?
- Answer: Conduct time-kill assays and electron microscopy to characterize bactericidal vs. bacteriostatic effects. Use transcriptomic analysis (RNA-seq) on exposed bacterial cultures to identify dysregulated pathways (e.g., cell wall synthesis). Validate findings in a murine infection model with controlled dosing regimens .
Q. How does this compound’s pharmacokinetic profile influence dosing regimens in prolonged prophylaxis scenarios?
- Answer: Perform population PK modeling to identify covariates (e.g., body weight, renal function) affecting drug exposure. Use Monte Carlo simulations to optimize dosing intervals for sustained therapeutic levels. Validate with therapeutic drug monitoring (TDM) in subpopulations (e.g., elderly patients) .
Q. What interdisciplinary approaches combine microbiological and epidemiological methods to study this compound resistance patterns?
- Answer: Integrate genomic surveillance (e.g., whole-genome sequencing of resistant isolates) with geospatial mapping of resistance hotspots. Pair this with longitudinal travel clinic data to correlate resistance emergence with prophylactic usage trends. Use machine learning to predict resistance drivers from multi-omic datasets .
Q. Methodological Guidance
- Data Contradiction Analysis: Use triangulation by cross-validating clinical trial data with in vitro assays and real-world evidence (e.g., post-marketing surveillance). Apply Hill’s criteria for causality to distinguish spurious correlations .
- Regional Variability: Stratify analyses by high-incidence regions (e.g., Africa, Middle East) using geotagged epidemiological data. Adjust for confounding factors like local hygiene practices via structured interviews .
- Longitudinal Studies: Design cohort studies with follow-up periods ≥6 months to assess delayed adverse effects or resistance development. Use time-series analysis to detect trends .
属性
CAS 编号 |
79028-52-7 |
---|---|
分子式 |
C73H115N25O42S7-6 |
分子量 |
2239.3 g/mol |
IUPAC 名称 |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide;2-[(1S,2R,3R,4S,5R,6R)-5-(diaminomethylamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine;trisulfate |
InChI |
InChI=1S/2C21H41N7O12.C12H14N4O2S.C10H10N4O2S.C9H9N3O2S2.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;3*1-5(2,3)4/h2*4-19,26-27,29,31-36H,3,22-23H2,1-2H3,(H4,24,25,28);3-7H,13H2,1-2H3,(H,14,15,16);1-7H,11H2,(H,12,13,14);1-6H,10H2,(H,11,12);3*(H2,1,2,3,4)/p-6/t2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;;;;/m00....../s1 |
InChI 键 |
ZJNAOHDAWSUJGP-YHCNRSCCSA-H |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)NC(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)NC(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |
手性 SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |
规范 SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)NC(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)NC(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |
Key on ui other cas no. |
79028-52-7 |
同义词 |
Streptotriad |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。